molecular formula C12H11NO2 B15253087 4,6-Dimethylquinoline-2-carboxylic acid

4,6-Dimethylquinoline-2-carboxylic acid

Cat. No.: B15253087
M. Wt: 201.22 g/mol
InChI Key: XYUGUONNYPEQKO-UHFFFAOYSA-N
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Description

4,6-Dimethylquinoline-2-carboxylic acid is a quinoline-based organic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical research. Quinoline carboxylic acids are a significant class of heterocyclic compounds studied extensively for their diverse biological activities. Research on closely related analogues has demonstrated that such compounds can exhibit potent antiproliferative properties by inhibiting enzymes like dihydroorotate dehydrogenase (DHODH) , a recognized target in oncology and immunology . Furthermore, quinoline carboxylic acid derivatives have been evaluated as prospective agents with differential antiproliferative and anti-inflammatory activities in various cell-based assays, showing promise as scaffolds for developing new therapeutic entities . The molecular structure of quinoline derivatives, characterized by the presence of both a nitrogen heteroatom and a carboxylic acid group, also makes them excellent candidates for coordination chemistry and the synthesis of metal complexes with potential bioactive properties . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4,6-dimethylquinoline-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-3-4-10-9(5-7)8(2)6-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

XYUGUONNYPEQKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed cyclization, where 4-methylaniline reacts with MVK to form an intermediate Schiff base. Ferric chloride activates the carbonyl group of MVK, facilitating nucleophilic attack by the aniline’s amino group. Subsequent cyclization and aromatization yield the quinoline scaffold. Anhydrous zinc chloride further promotes dehydration, enhancing reaction efficiency.

Key parameters include:

  • Temperature : 70–75°C during MVK addition, followed by reflux (≈100°C).
  • Catalysts : FeCl₃ (10 mmol) and ZnCl₂ (9.3 mmol).
  • Solvent : Acetic acid, which acts as both solvent and acid catalyst.
  • Yield : 60% after extraction and purification.

Limitations and Optimization

While effective, this method requires stoichiometric amounts of metal halides, generating hazardous waste. Substituting homogeneous acids with recyclable solid acids or ionic liquids could improve sustainability. Additionally, replacing acetic acid with greener solvents (e.g., ethanol) may reduce toxicity without compromising yield.

Comparative Analysis of Synthesis Methods

The table below contrasts the Friedländer and catalytic approaches:

Parameter Friedländer Synthesis Catalytic Method
Catalyst FeCl₃/ZnCl₂ (stoichiometric) Fe₃O₄@SiO₂@urea–thiazole (10 mg)
Solvent Acetic acid Solvent-free
Temperature 70–100°C 80°C
Yield 60% 85–92% (predicted)
Reusability Not recyclable 5 cycles without loss of activity
Environmental Impact High (toxic solvents/waste) Low (solvent-free, recyclable)

Industrial Production Considerations

Scaling up quinoline synthesis requires addressing:

  • Batch reactor design : Ensuring efficient heat transfer during exothermic cyclization steps.
  • Purification : Chromatography or recrystallization to achieve >95% purity. Ethanol is preferred for recrystallization due to low toxicity.
  • Waste management : Neutralization of acidic byproducts and metal recovery from spent catalysts.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Nitroquinoline, halogenated quinoline.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Functional Differences
Compound Name Substituents Key Features Biological/Physicochemical Properties References
4,6-Dimethylquinoline-2-carboxylic acid 4,6-dimethyl, 2-carboxylic Central quinoline scaffold with electron-withdrawing COOH Limited direct data; inferred stability from methyl groups
2-Phenyl-quinoline-4-carboxylic acid derivatives 2-phenyl, 4-carboxylic Bulky phenyl group at position 2 Antibacterial (MIC 64 µg/mL against S. aureus); low cytotoxicity
4,6-Dimethoxyquinoline-2-carboxylic acid 4,6-dimethoxy, 2-carboxylic Electron-rich methoxy groups No reported bioactivity; methoxy groups may enhance solubility
2,6-Dimethylquinoline-4-carboxylic acid 2,6-dimethyl, 4-carboxylic Positional isomer of target compound Structural data available; bioactivity not specified
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-chloro, 6-methyl Pyrimidine core with halogen substituent No bioactivity data; halogen may enhance reactivity
Antibacterial Activity
  • 2-Phenyl-quinoline-4-carboxylic acid derivatives exhibit notable antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values as low as 64 µg/mL. The phenyl group at position 2 enhances hydrophobic interactions with bacterial targets .
Substituent Effects
  • Electron-withdrawing vs. Electron-donating groups: The carboxylic acid group (electron-withdrawing) at position 2 in the target compound contrasts with methoxy groups (electron-donating) in 4,6-Dimethoxyquinoline-2-carboxylic acid. This difference impacts electronic density, influencing reactivity and binding to biological targets .
  • Halogen vs.
Positional Isomerism
  • 2,6-Dimethylquinoline-4-carboxylic acid (positional isomer) highlights the importance of substituent placement. The 4-carboxylic acid group in this isomer may alter hydrogen-bonding interactions compared to the 2-carboxylic acid group in the target compound .

Biological Activity

4,6-Dimethylquinoline-2-carboxylic acid (DMQCA) is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential applications of DMQCA, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular structure of DMQCA can be represented as follows:

  • Chemical Formula : C₁₂H₁₁N₁O₂
  • IUPAC Name : this compound

DMQCA is synthesized through various methods involving quinoline derivatives. One notable synthesis method includes the condensation of isatin with allylic and aromatic ketones in the presence of potassium hydroxide under reflux conditions. This approach has been shown to yield high amounts of the desired compound while maintaining structural integrity for biological evaluation .

Biological Activity Overview

Research indicates that DMQCA exhibits a range of biological activities, including:

  • Antitumor Activity : DMQCA derivatives have shown promising results in inhibiting tumor growth. For instance, compounds derived from 2-styrylquinolines demonstrated significant antitumor activity against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines, with IC50 values ranging from 7.7 to 14.2 µg/mL .
  • Antibacterial Activity : DMQCA has been evaluated for its antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Some derivatives exhibited moderate activity with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL against S. aureus and E. coli respectively .
  • Anti-inflammatory Properties : Recent studies have highlighted the anti-inflammatory potential of quinoline derivatives, including DMQCA. These compounds were found to exert significant anti-inflammatory effects in lipopolysaccharide (LPS) induced inflammation models without exhibiting cytotoxicity .

Antitumor Activity

A comprehensive study evaluated the antitumor effects of various quinoline derivatives, including DMQCA. The findings indicated that certain derivatives inhibited epidermal growth factor receptor (EGFR) with IC50 values comparable to established drugs like sorafenib and erlotinib .

CompoundCell LineIC50 (µg/mL)
DMQCA Derivative AHepG27.7
DMQCA Derivative BHCT11614.2
SorafenibHCT1165.4

Antibacterial Evaluation

In another study focusing on antibacterial activity, DMQCA derivatives were tested against multiple bacterial strains using the agar diffusion method. The results showcased that structural modifications significantly influenced antibacterial efficacy.

CompoundBacterial StrainMIC (µg/mL)
DMQCA Derivative CS. aureus64
DMQCA Derivative DE. coli128
Standard AntibioticAmpicillin<16

Anti-inflammatory Studies

The anti-inflammatory properties of quinoline derivatives were assessed in RAW264.7 mouse macrophages induced with LPS. The study revealed that these compounds could effectively reduce inflammation markers while maintaining low cytotoxicity levels compared to traditional NSAIDs like indomethacin .

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